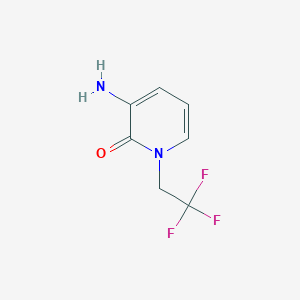

3-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

3-amino-1-(2,2,2-trifluoroethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)4-12-3-1-2-5(11)6(12)13/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGRUUJKXBHKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250672-75-3 | |

| Record name | 3-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C7H7F3N2O

- Molecular Weight : 192.14 g/mol

- CAS Number : 1250672-75-3

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an inhibitor in biochemical pathways and its effects on cellular processes.

Research indicates that compounds similar to this compound may act as inhibitors of key biological pathways. For instance:

- Inhibition of Methyltransferases : Compounds in this class have been shown to inhibit methyltransferases involved in epigenetic regulation, which can affect gene expression and cellular proliferation .

- Antioxidant Properties : Some studies suggest that similar compounds may exhibit antioxidant properties that could protect cells from oxidative stress .

In Vitro Studies

Several studies have investigated the effects of this compound on various cell lines:

- Cell Viability Assays : Research has demonstrated that this compound can influence cell viability in cancer cell lines by inducing apoptosis or inhibiting cell growth. For example, IC50 values were determined for related compounds in different cellular assays .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Amino-1-(trifluoroethyl)-1,2-dihydropyridin-2-one | HSC-T6 | 45.69 | Inhibition of COL1A1 expression |

| Related Compound | Various | Varies | Methyltransferase inhibition |

Pharmacological Applications

The pharmacological implications of this compound are significant:

- Potential Anti-Fibrotic Activity : Similar derivatives have shown promise in reducing collagen expression in fibrosis models . This suggests a potential therapeutic application for conditions characterized by excessive fibrosis.

Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicological assessments:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have indicated that derivatives of dihydropyridinones exhibit antiviral properties. For instance, compounds similar to 3-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one have been tested for their efficacy against viral infections such as HIV and HCV. The trifluoroethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the dihydropyridinone structure can lead to increased antiviral activity. The introduction of trifluoroethyl groups showed a significant increase in potency against specific viral strains .

Agrochemical Applications

2. Pesticidal Properties

The unique chemical structure of this compound has led researchers to explore its potential as a pesticide. The trifluoroethyl moiety is known to enhance the stability and effectiveness of agrochemical formulations.

Data Table: Pesticidal Efficacy

Material Science Applications

3. Polymer Additives

In material science, this compound is being investigated as an additive in polymer formulations. Its ability to modify surface properties and enhance thermal stability makes it a candidate for use in high-performance materials.

Case Study:

Research published in Polymer Science highlighted the use of this compound as a plasticizer in polyvinyl chloride (PVC) formulations. The addition of the compound improved flexibility and thermal resistance without compromising mechanical strength .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one with structurally or functionally related fluorinated compounds, emphasizing key differences in properties and applications.

Structural and Functional Group Analysis

Key Research Findings

Role of Trifluoroethyl Group: The 2,2,2-trifluoroethyl group in the target compound reduces the basicity of the adjacent amine via inductive effects, enhancing membrane permeability compared to non-fluorinated analogs . This contrasts with (R)-Fmoc-2-amino-4,4,4-trifluoro-butyric acid, where the trifluoroalkyl chain increases peptide hydrophobicity without significantly altering amine basicity.

Metabolic Stability: Fluorination generally decreases oxidative metabolism. The dihydropyridinone ring in the target compound may further resist enzymatic degradation compared to 2-(trifluoromethyl)-3-furoic acid, whose furan ring is prone to oxidation.

Conformational Effects: The dihydropyridinone core allows partial saturation, enabling adaptive binding to protein targets. This flexibility is absent in rigid aromatic systems like 1-(3-chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate, which relies on phosphonate-protein interactions for activity .

Synthetic Utility: While the target compound is marketed as a research intermediate, (R)-Fmoc-2-amino-4,4,4-trifluoro-butyric acid is explicitly used in peptide synthesis, highlighting divergent applications despite shared fluorinated motifs .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of an intermediate amide bearing the 2,2,2-trifluoroethyl group.

- Use of protecting groups (e.g., benzyl carbamate, N-phthalyl) to mask amino functionalities during coupling.

- Coupling reactions between key intermediates facilitated by coupling reagents and bases.

- Deprotection steps to liberate the free amine.

- Optional salt formation for purification and stability.

Preparation via Benzyl Carbamate (CBZ) Protected Intermediate

Method Overview

- A compound of Formula 2 is reacted with a compound of Formula 3 in the presence of a coupling reagent and base to form an intermediate of Formula 4, which is phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate.

- This intermediate undergoes hydrogenolysis with hydrogen and a hydrogenolysis catalyst to remove the benzyl carbamate protecting group, yielding the target amine compound.

- Optionally, the free amine is converted into its acid salt form by treatment with acids such as hydrochloric, hydrobromic, trifluoroacetic, methanesulfonic, sulfuric, or phosphoric acid.

Key Features

- The benzyl carbamate group protects the amine during coupling, preventing side reactions.

- Hydrogenolysis is a mild deprotection method that avoids harsh conditions.

- Salt formation improves compound stability and handling.

Reaction Scheme Summary

| Step | Reaction Description | Reagents/Conditions |

|---|---|---|

| A | Coupling of Formula 2 and Formula 3 to form Formula 4 | Coupling reagent, base |

| B | Hydrogenolysis of Formula 4 to yield Formula 1 | Hydrogen, hydrogenolysis catalyst |

| C | Optional salt formation of Formula 1 | Acid (HCl, HBr, CF3CO2H, CH3SO3H, H2SO4, H3PO4) |

This method is detailed in patent EP2621894B1 and CN103124721B and is widely recognized for its efficiency and selectivity.

Preparation via N-Phthalyl Protected Glycine Intermediate

Method Overview

- N-Phthalyl-protected glycine is reacted with trifluoroethylamine or its salt to form an amide intermediate.

- The protective group is removed using hydrated fibril (likely a hydrated reagent or catalyst) under mild conditions to yield crude 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

- The crude product can be salted with acid to form a stable salt, which can then be dissociated by adding a base to obtain the pure free amine.

Advantages

- Avoids use of flammable and explosive hydrogen gas.

- Mild reaction conditions ranging from room temperature to reflux.

- Suitable for industrial-scale production due to simple operation and inexpensive reagents.

Two-Step Chloroacetyl Chloride Route (Japanese Patent JP5652628B2)

Method Overview

- Step 1: Reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base (e.g., sodium hydroxide) to form 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.

- Step 2: Treatment with aqueous ammonia in the presence of methyl tert-butyl ether under pressure in an autoclave to convert the chloroacetamide to the aminoacetamide.

Challenges

- The reaction conditions are relatively harsh and require pressurized equipment.

- Formation of dimer impurities such as N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoroethylcarbamoyl)methyl]amino}acetamide occurs due to side reactions.

- Additional purification steps are necessary, reducing overall yield and increasing cost.

This method is less favored due to complexity and impurity issues but remains a documented approach.

Comparative Data Table of Preparation Methods

Research Findings and Industrial Relevance

- The benzyl carbamate method is widely employed in pharmaceutical synthesis due to its clean reaction profile and ease of intermediate isolation.

- The N-phthalyl protection method offers a safer alternative by avoiding hydrogen gas but may involve more complex purification.

- The chloroacetyl chloride method, while straightforward, suffers from impurity formation and is less efficient.

The choice of method depends on the scale, available equipment, and purity requirements. For industrial applications, the mild and scalable benzyl carbamate approach or the N-phthalyl method are preferred.

Q & A

Q. What are the recommended synthetic routes for 3-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting a pyridin-2-one precursor with 2,2,2-trifluoroethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The trifluoroethyl group can also be introduced via reductive amination using trifluoroacetaldehyde and a reducing agent like NaBH₃CN . Characterization via ¹H/¹³C NMR is critical to confirm regioselectivity and purity.

Q. How can researchers validate the structural integrity of this compound?

Use a combination of:

- ¹H/¹³C NMR : Identify characteristic peaks, such as the NH₂ proton (δ ~5.5–6.5 ppm) and the dihydropyridinone carbonyl carbon (δ ~165–170 ppm) .

- HPLC-MS : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile to assess purity (>95%) and molecular ion consistency .

Q. What physicochemical properties are critical for experimental design?

Advanced Research Questions

Q. How does the trifluoroethyl group influence structure-activity relationships (SAR)?

The trifluoroethyl group:

- Enhances metabolic stability by resisting oxidative degradation .

- Modulates target binding via hydrophobic interactions and dipole effects, as seen in fluorinated kinase inhibitors .

- Reduces basicity of the adjacent amino group, improving membrane permeability .

Methodological tip : Compare bioactivity of analogs (e.g., ethyl vs. trifluoroethyl) using enzyme inhibition assays.

Q. What computational strategies can predict interaction modes with biological targets?

Q. How should researchers address contradictory solubility-bioavailability data?

Contradictions arise when high lipophilicity (logP >2) improves membrane permeability but reduces aqueous solubility. Mitigation strategies:

Q. What advanced analytical methods resolve metabolic instability in vivo?

Q. How can researchers optimize synthetic yields for scaled-up studies?

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation steps).

- Inline FTIR monitoring : Track reaction progress in real-time to minimize byproducts .

Data Contradiction Analysis

Q. Conflicting logP values reported in literature: How to resolve?

Discrepancies may arise from measurement methods (shake-flask vs. computational). Standardize using:

Q. Why do biological assays show variability in IC₅₀ values?

Causes include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.